3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 102585-55-7
VCID: VC18413623
InChI: InChI=1S/C18H27NO3.ClH/c1-19(2)13-8-14-22-17(20)16(15-9-4-3-5-10-15)18(21)11-6-7-12-18;/h3-5,9-10,16,21H,6-8,11-14H2,1-2H3;1H
SMILES:
Molecular Formula: C18H28ClNO3
Molecular Weight: 341.9 g/mol

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride

CAS No.: 102585-55-7

Cat. No.: VC18413623

Molecular Formula: C18H28ClNO3

Molecular Weight: 341.9 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride - 102585-55-7

Specification

CAS No. 102585-55-7
Molecular Formula C18H28ClNO3
Molecular Weight 341.9 g/mol
IUPAC Name 3-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxypropyl-dimethylazanium;chloride
Standard InChI InChI=1S/C18H27NO3.ClH/c1-19(2)13-8-14-22-17(20)16(15-9-4-3-5-10-15)18(21)11-6-7-12-18;/h3-5,9-10,16,21H,6-8,11-14H2,1-2H3;1H
Standard InChI Key LYFLXLHVJQQGAD-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CCCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxypropyl-dimethylazanium chloride . Its molecular formula, C18_{18}H28_{28}ClNO3_3, reflects the integration of a phenyl group, a hydroxycyclopentyl moiety, a dimethylamino-propyl ester, and a chloride counterion . The hydrochloride salt formation enhances solubility in polar solvents, a common strategy in pharmaceutical design to improve bioavailability.

Structural Features

The compound’s structure comprises four key components:

  • Phenylacetate backbone: A phenyl group attached to an acetic acid derivative, providing hydrophobic character.

  • 1-Hydroxycyclopentyl group: A cyclopentane ring with a hydroxyl substituent, contributing to stereochemical complexity.

  • 3-(Dimethylamino)propyl ester: A tertiary amine-linked propyl chain, enabling protonation and salt formation.

  • Hydrochloride salt: Neutralizes the dimethylamino group, forming a quaternary ammonium ion paired with chloride .

The 2D and 3D conformers available in PubChem (CID 59611) illustrate a bent geometry, with the hydroxycyclopentyl group inducing steric hindrance near the ester linkage .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves two primary steps:

  • Esterification: Reaction of 2-(1-hydroxycyclopentyl)-2-phenylacetic acid with 3-(dimethylamino)propanol under acidic or enzymatic conditions to form the ester intermediate.

  • Salt Formation: Treatment with hydrochloric acid to protonate the dimethylamino group, yielding the hydrochloride salt.

While detailed reaction conditions (e.g., catalysts, temperatures) are unspecified in available sources, analogous esterifications typically employ dehydrating agents like DCC (dicyclohexylcarbodiimide) or acid chlorides.

Purification and Characterization

Post-synthesis purification likely involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures). Analytical characterization via NMR, IR, and mass spectrometry would confirm the structure, though such data are absent in public databases .

Physicochemical Properties

Partition Coefficient (LogP)

Estimates based on structural fragments suggest a LogP of ~1.5–2.5, balancing hydrophobic (phenyl, cyclopentyl) and hydrophilic (quaternary ammonium, ester) groups. This range implies moderate membrane permeability, suitable for oral drug candidates .

pKa and Ionization

The dimethylamino group has a theoretical pKa of ~8–9, meaning it remains protonated (cationic) at physiological pH, enhancing aqueous solubility. The hydrochloride salt further stabilizes this ionization state .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator